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Compound Name: Furo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B063673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine core, a fused heterocyclic system, has garnered significant attention in

medicinal chemistry due to its presence in a variety of biologically active compounds. This

technical guide provides an in-depth review of the synthesis and diverse applications of

furo[2,3-b]pyridine derivatives, with a focus on their emerging role as potent kinase inhibitors

and modulators of crucial cellular signaling pathways. This document details key synthetic

methodologies, presents quantitative biological data, and illustrates the intricate mechanisms of

action of these promising therapeutic agents.

Synthesis of the Furo[2,3-b]pyridine Scaffold
The construction of the furo[2,3-b]pyridine core can be achieved through several synthetic

strategies. Key methods include intramolecular cyclization reactions, transition-metal-catalyzed

cross-coupling reactions followed by cyclization, and nucleophilic aromatic substitution

approaches.

Intramolecular Cyclization of 2-Alkynyl-3-
hydroxypyridines
A common and effective method for the synthesis of furo[2,3-b]pyridines involves the

intramolecular cyclization of 2-alkynyl-3-hydroxypyridines. This reaction is often mediated by a

base and proceeds through a 5-exo-dig cyclization pathway.
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Experimental Protocol: Base-Mediated Intramolecular Cyclization

A solution of the respective 2-alkynyl-3-hydroxypyridine in a suitable solvent (e.g., DMF,

DMSO) is treated with a base (e.g., potassium carbonate, sodium hydride) at room temperature

or elevated temperatures. The reaction progress is monitored by thin-layer chromatography

(TLC). Upon completion, the reaction mixture is quenched with water and the product is

extracted with an organic solvent. The combined organic layers are dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.

Sonogashira Coupling Followed by Cyclization
Palladium- and copper-catalyzed Sonogashira coupling of a 3-hydroxy-2-halopyridine with a

terminal alkyne provides a versatile route to 2-alkynyl-3-hydroxypyridine intermediates, which

can then undergo in situ or subsequent cyclization to the furo[2,3-b]pyridine ring system.

Experimental Protocol: Sonogashira Coupling and Cyclization

To a degassed solution of a 3-hydroxy-2-halopyridine and a terminal alkyne in a suitable

solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-

catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction

mixture is stirred at room temperature or heated under an inert atmosphere until the starting

materials are consumed (monitored by TLC or GC-MS). For the subsequent cyclization, a base

such as potassium carbonate or sodium hydride can be added directly to the reaction mixture,

which is then heated to effect ring closure. Work-up and purification are performed as

described in the previous protocol.

SNAr-Based Synthesis
A concise four-step synthesis of functionalized furo[2,3-b]pyridines has been developed,

commencing with a nucleophilic aromatic substitution (SNAr) reaction.[1] This scalable route

provides access to derivatives with handles for further chemical modifications.

Experimental Protocol: SNAr-Based Furo[2,3-b]pyridine Synthesis

Esterification: 2,5-Dichloronicotinic acid is converted to its corresponding ethyl ester under

acidic conditions (e.g., ethanol, sulfuric acid) with heating.
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SNAr and Cyclization: The resulting ethyl 2,5-dichloronicotinate is reacted with the sodium

salt of ethyl 2-hydroxyacetate (formed by deprotonation with sodium hydride) in THF. This

initiates an SNAr reaction at the 2-position of the pyridine ring, followed by an intramolecular

cyclization to yield the furo[2,3-b]pyridine core.[1]

Hydrolysis and Decarboxylation: The ester group on the furan ring is subsequently

hydrolyzed and decarboxylated to provide the final furo[2,3-b]pyridine scaffold.

Applications in Drug Discovery
Furo[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, making

them attractive scaffolds for the development of novel therapeutic agents. Their primary

applications are in oncology and the modulation of inflammatory responses, largely through the

inhibition of protein kinases.

Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark

of many diseases, including cancer. Furo[2,3-b]pyridines have emerged as privileged scaffolds

for the design of potent and selective kinase inhibitors.

VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the

formation of new blood vessels, which is essential for tumor growth and metastasis. Several

furo[2,3-d]pyrimidine and related derivatives have been designed and synthesized as potent

VEGFR-2 inhibitors.[2]

Compound Target Kinase IC₅₀ (nM) Reference

8b VEGFR-2 38.72 ± 1.7 [2]

10c VEGFR-2 41.40 ± 1.8 [2]

Sorafenib (Reference) VEGFR-2 - [2]

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives.
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The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell

growth, proliferation, and survival. Its aberrant activation is a common event in cancer.

Furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and AKT.[3]

Compound Target Kinase IC₅₀ (µM) Reference

10b PI3Kα 0.175 ± 0.007 [3]

10b PI3Kβ 0.071 ± 0.003 [3]

10b AKT 0.411 ± 0.02 [3]

Table 2: In Vitro PI3K/AKT Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative.
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Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) are involved in

the regulation of RNA splicing and gene expression. Furo[3,2-b]pyridines have been identified

as highly selective inhibitors of these kinases.[4][5]

Compound Target Kinase IC₅₀ (nM) Reference

MU1210 CLK1 8 [4]

MU1210 CLK2 20 [4]

MU1210 CLK4 12 [4]

Table 3: In Vitro Inhibitory Activity of a Furo[3,2-b]pyridine Derivative against CLKs.

Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and

tissue homeostasis. Its aberrant activation is implicated in the development of various cancers.

Notably, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of

the Hedgehog pathway.[6][7] These compounds offer a potential therapeutic strategy for

cancers driven by dysregulated Hh signaling.
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The furo[2,3-b]pyridine scaffold represents a versatile and privileged structure in medicinal

chemistry. The synthetic methodologies outlined in this guide provide robust and adaptable

routes to a wide array of derivatives. The demonstrated applications of these compounds as

potent and selective inhibitors of key cellular signaling pathways, particularly in the context of

cancer, underscore their significant therapeutic potential. Further exploration of the structure-

activity relationships and optimization of the pharmacokinetic properties of furo[2,3-b]pyridine

derivatives will undoubtedly lead to the development of novel and effective drug candidates for

a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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